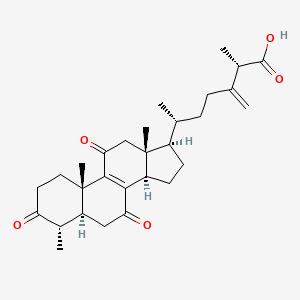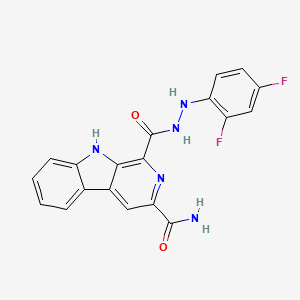
Gamma-Glutamyl Transferase-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gamma-Glutamyl Transferase-IN-2 is a compound that inhibits the activity of gamma-glutamyl transferase, an enzyme involved in the metabolism of glutathione. This enzyme plays a crucial role in the detoxification processes in the body, making this compound significant in various biochemical and medical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gamma-Glutamyl Transferase-IN-2 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details about the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This process may include the use of automated reactors, purification systems, and stringent quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Gamma-Glutamyl Transferase-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups.
Scientific Research Applications
Gamma-Glutamyl Transferase-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies involving enzyme inhibition.
Biology: Employed in research on cellular detoxification processes and the role of gamma-glutamyl transferase in cellular metabolism.
Medicine: Investigated for its potential therapeutic applications in conditions related to oxidative stress and detoxification.
Industry: Utilized in the development of diagnostic assays and as a standard in quality control processes.
Mechanism of Action
Gamma-Glutamyl Transferase-IN-2 exerts its effects by inhibiting the activity of gamma-glutamyl transferase. This inhibition disrupts the enzyme’s ability to transfer gamma-glutamyl groups from glutathione to other molecules, thereby affecting the detoxification processes in cells. The molecular targets and pathways involved include the gamma-glutamyl cycle and related metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Gamma-Glutamyl Transferase-IN-1: Another inhibitor of gamma-glutamyl transferase with similar properties.
Gamma-Glutamyl Transferase-IN-3: A compound with a different structure but similar inhibitory effects on gamma-glutamyl transferase.
Uniqueness
Gamma-Glutamyl Transferase-IN-2 is unique due to its specific binding affinity and inhibitory potency towards gamma-glutamyl transferase. This makes it a valuable tool in research and potential therapeutic applications.
Properties
Molecular Formula |
C19H13F2N5O2 |
|---|---|
Molecular Weight |
381.3 g/mol |
IUPAC Name |
1-[(2,4-difluoroanilino)carbamoyl]-9H-pyrido[3,4-b]indole-3-carboxamide |
InChI |
InChI=1S/C19H13F2N5O2/c20-9-5-6-14(12(21)7-9)25-26-19(28)17-16-11(8-15(24-17)18(22)27)10-3-1-2-4-13(10)23-16/h1-8,23,25H,(H2,22,27)(H,26,28) |
InChI Key |
PKUTZLNTXWOVCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=NC(=C3N2)C(=O)NNC4=C(C=C(C=C4)F)F)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


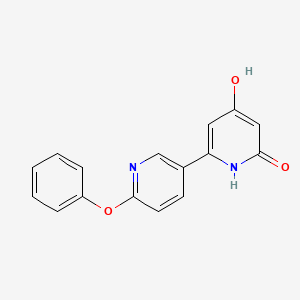
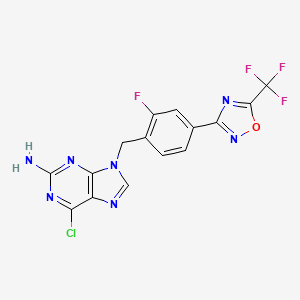
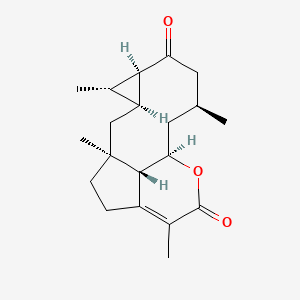
![1'-[(2,4-dichlorophenyl)methyl]-2-oxospiro[1H-indole-3,4'-piperidine]-5-carboxylic acid](/img/structure/B12380699.png)
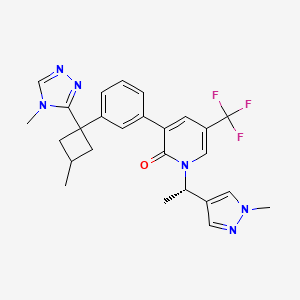
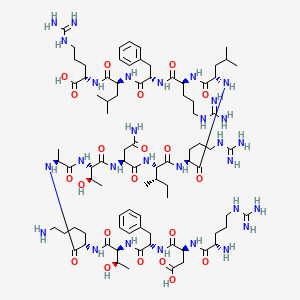


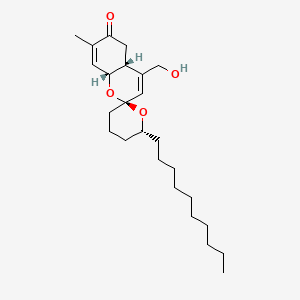
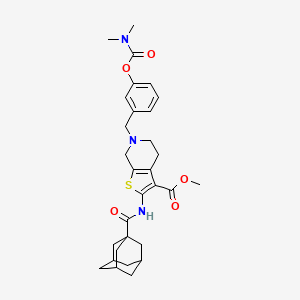
![N-[(E)-[2-[(2-oxochromen-3-yl)methoxy]phenyl]methylideneamino]naphthalene-1-carboxamide](/img/structure/B12380735.png)

